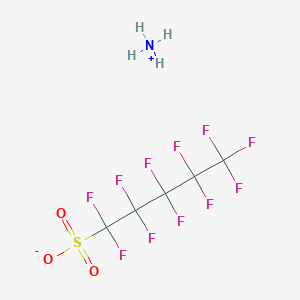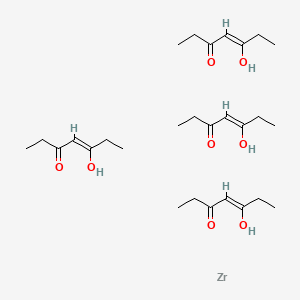
(Z)-5-hydroxyhept-4-en-3-one;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-hydroxyhept-4-en-3-one;zirconium is a compound that combines an organic molecule, (Z)-5-hydroxyhept-4-en-3-one, with the metal zirconium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxyhept-4-en-3-one typically involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
For the incorporation of zirconium, the organic molecule can be reacted with zirconium compounds such as zirconium tetrachloride (ZrCl4) or zirconium alkoxides. The reaction conditions for this step may involve the use of solvents like tetrahydrofuran (THF) or toluene, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of (Z)-5-hydroxyhept-4-en-3-one;zirconium may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-hydroxyhept-4-en-3-one;zirconium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the heptenone moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of 5-oxohept-4-en-3-one or 5-carboxyhept-4-en-3-one.
Reduction: Formation of 5-hydroxyheptan-3-one.
Substitution: Formation of 5-chlorohept-4-en-3-one or 5-bromohept-4-en-3-one.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-hydroxyhept-4-en-3-one;zirconium is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its incorporation into polymers and composites enhances their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (Z)-5-hydroxyhept-4-en-3-one;zirconium involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the heptenone moiety allow for hydrogen bonding and π-π interactions with target molecules. The zirconium component may facilitate coordination with metal-binding sites in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-hydroxyhept-4-en-3-one: The organic component without zirconium.
Zirconium tetrachloride: A common zirconium compound used in various chemical reactions.
5-hydroxyhept-4-en-3-one: The non-isomeric form of the organic component.
Uniqueness
The uniqueness of (Z)-5-hydroxyhept-4-en-3-one;zirconium lies in its combination of organic and inorganic components. This hybrid structure imparts unique chemical and physical properties that are not observed in the individual components. The presence of zirconium enhances the compound’s stability and reactivity, making it a valuable material for various applications.
Properties
Molecular Formula |
C28H48O8Zr |
|---|---|
Molecular Weight |
603.9 g/mol |
IUPAC Name |
(Z)-5-hydroxyhept-4-en-3-one;zirconium |
InChI |
InChI=1S/4C7H12O2.Zr/c4*1-3-6(8)5-7(9)4-2;/h4*5,8H,3-4H2,1-2H3;/b4*6-5-; |
InChI Key |
NOJOYXPRKMCQQR-ZFELYGPVSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.CC/C(=C/C(=O)CC)/O.[Zr] |
Canonical SMILES |
CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)

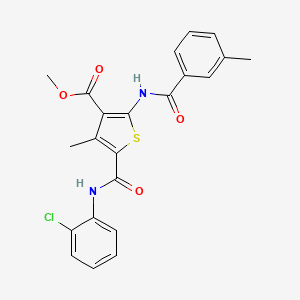
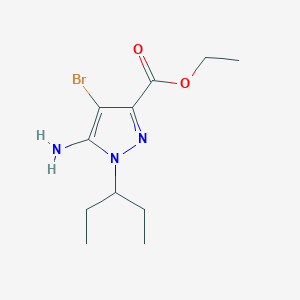
![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)
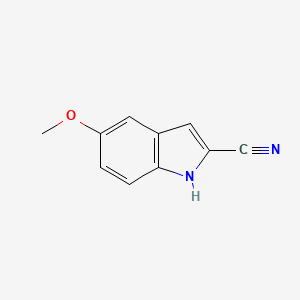
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
